molecular formula C9H18N2OS B3003236 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide CAS No. 1602346-27-9

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide

Cat. No.: B3003236
CAS No.: 1602346-27-9
M. Wt: 202.32
InChI Key: VDMHCHWBCSYTPY-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide is an organic compound with the molecular formula C9H18N2OS It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide is not available in the current resources .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide can be found online . It’s always important to handle chemical compounds safely and in accordance with the provided safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, which lacks the propanamide group.

    2,2-Dimethylthiomorpholine: Similar structure but without the propanamide group.

    Propanamide: Lacks the thiomorpholine ring.

Uniqueness

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide is unique due to the presence of both the thiomorpholine ring and the propanamide group. This combination imparts specific chemical and biological properties that are not found in the individual components. The thiomorpholine ring provides a sulfur atom that can participate in unique chemical reactions, while the propanamide group offers additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-9(2)7-11(5-6-13-9)4-3-8(10)12/h3-7H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHCHWBCSYTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602346-27-9
Record name 3-(2,2-dimethylthiomorpholin-4-yl)propanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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